(Z)-4-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid
Description
Properties
IUPAC Name |
4-[[2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6S2/c1-28-15-8-3-12(9-16(15)29-2)10-17-19(25)23(21(30)31-17)11-18(24)22-14-6-4-13(5-7-14)20(26)27/h3-10H,11H2,1-2H3,(H,22,24)(H,26,27)/b17-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAJHNCHRWPGMK-YVLHZVERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, along with structure-activity relationships (SAR) and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 458.6 g/mol. The compound features a thiazolidine ring, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including those similar to this compound.
Case Studies
-
Cytotoxicity Against Tumor Cell Lines :
- A study evaluated various rhodanine derivatives and found that compounds with similar structures exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia). For instance, one derivative showed a 64.4% inhibition of MCF-7 cell growth at a concentration of 100 µg/mL .
- Another derivative demonstrated selective antitumor activity against HCT 116 (colorectal adenocarcinoma) with an IC50 value of 10 µM, indicating its potential as a targeted cancer therapy .
- Mechanism of Action :
Antimicrobial Activity
The antimicrobial properties of compounds related to this compound have also been explored.
Findings
- Broad-Spectrum Activity :
- Similar thiazolidine derivatives have shown significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 1.27 µM against various strains .
- The structure of these compounds plays a crucial role in their effectiveness against microbial pathogens.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its chemical structure.
Key Observations
- Substituent Effects :
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds similar to (Z)-4-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid exhibit significant anti-inflammatory activity. The compound is believed to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. In vitro studies have shown that derivatives of thiazolidinone compounds can selectively inhibit COX-II with IC50 values comparable to established anti-inflammatory drugs like Celecoxib .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Thiazolidinone derivatives are known to induce apoptosis in cancer cells and inhibit tumor growth. Studies suggest that the incorporation of the 3,4-dimethoxybenzylidene moiety enhances the compound's cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is vital for optimizing its efficacy. The thiazolidinone core combined with specific substituents like the dimethoxybenzylidene group contributes to its biological activity. Research has shown that modifications to this structure can lead to enhanced selectivity and potency against COX enzymes and cancer cells .
In Vitro Studies
A study published in ACS Omega reported the synthesis and evaluation of various thiazolidinone derivatives, including those related to this compound. These compounds demonstrated promising anti-inflammatory effects with low ulcerogenic potential compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
In Vivo Studies
Animal model studies have shown that derivatives of this compound can significantly reduce inflammation and pain associated with conditions like arthritis without the gastrointestinal side effects commonly seen with NSAIDs . Further investigations are required to fully understand the pharmacokinetics and therapeutic window of these compounds.
Q & A
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized for yield?
The synthesis typically involves a multi-step process starting with the formation of the thiazolidinone core. A key step is the condensation of a substituted benzaldehyde derivative (e.g., 3,4-dimethoxybenzaldehyde) with a thiazolidinone precursor under acidic reflux conditions. For example, glacial acetic acid and sodium acetate are used to catalyze the Knoevenagel condensation, followed by coupling with a benzoic acid derivative via an acetamido linker . Optimization parameters include:
- Temperature : Reflux (~100–120°C) to promote imine formation.
- Solvent : Ethanol or DMF-acetic acid mixtures for solubility and reaction homogeneity .
- Reaction Time : 3–4 hours for complete conversion, monitored by TLC or HPLC .
Q. Which spectroscopic and analytical techniques are used to confirm the compound’s structural integrity?
Characterization relies on:
- FT-IR : To confirm carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1200 cm⁻¹) groups .
- ¹H/¹³C NMR : Assigns protons and carbons in the benzylidene, thiazolidinone, and benzoic acid moieties. The Z-configuration of the benzylidene group is inferred from coupling constants and NOE correlations .
- Elemental Analysis : Validates purity (>95%) and stoichiometry .
- UV-Vis : Detects conjugation in the benzylidene-thiazolidinone system (λmax ~350–400 nm) .
Q. What are the primary biological targets investigated for this compound?
Preliminary studies focus on enzyme inhibition (e.g., tyrosine kinases, COX-2) and antimicrobial activity. The thioxothiazolidinone core is hypothesized to interact with cysteine residues in target proteins, while the benzoic acid moiety enhances solubility for cellular uptake .
Q. What challenges arise during purification, and how are they mitigated?
Challenges include:
- Low Solubility : Recrystallization from DMF-ethanol mixtures improves purity .
- Byproduct Formation : Column chromatography (silica gel, ethyl acetate/hexane) separates unreacted aldehydes or intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar thiazolidinone derivatives?
Discrepancies often stem from assay variability or substituent effects. Methodological strategies include:
- Comparative Structure-Activity Relationship (SAR) Studies : Systematic modification of the benzylidene substituents (e.g., methoxy vs. halogen groups) to isolate pharmacophore contributions .
- Standardized Assays : Replicating activities under consistent conditions (e.g., fixed ATP concentrations in kinase assays) .
- Proteomic Profiling : Identifying off-target interactions via mass spectrometry .
Q. What strategies enhance the solubility of this compound for in vivo studies without compromising bioactivity?
Approaches include:
Q. How is the Z-configuration of the benzylidene group validated, and how does it influence bioactivity?
The Z-isomer is confirmed via:
- X-ray Crystallography : Definitive proof of spatial arrangement .
- NOESY NMR : Correlations between the benzylidene aryl protons and thiazolidinone protons . Bioactivity differences arise from steric and electronic effects; the Z-configuration often enhances binding to hydrophobic enzyme pockets .
Q. What computational methods predict the binding affinity of this compound with target proteins?
- Molecular Docking (AutoDock/Vina) : Models interactions with active sites (e.g., COX-2 or EGFR kinases) .
- MD Simulations : Assesses stability of ligand-protein complexes over time (e.g., 100 ns trajectories in GROMACS) .
- QSAR Models : Relate substituent electronic parameters (Hammett σ) to inhibitory potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
